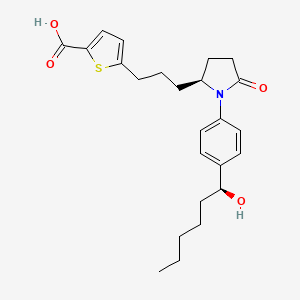
Aganepag
概要
説明
アガネパグは、高選択性と効力で知られる強力なプロスタノイドEP2受容体アゴニストです。 EC50値は0.19 nMであり、EP4受容体では活性を持たない一方、EP2受容体への強い結合親和性を示しています 。 アガネパグは主に、創傷治癒、瘢痕の軽減、瘢痕の予防、しわの治療と予防に関する研究で使用されています .
準備方法
合成経路と反応条件
アガネパグの合成は、コア構造の調製から始まり、目的の活性を達成するために官能基の修飾を行うなど、いくつかのステップを必要とします。 母液調製法は、薬剤2 mgをジメチルスルホキシド(DMSO)50 μLに溶解して、母液濃度40 mg/mLとする方法です .
工業的生産方法
アガネパグの工業的生産方法は、広く文書化されていません。 この化合物は、さまざまなサプライヤーから研究目的で入手可能であり、これは、高純度と効力を確保するために、制御された実験室条件下で合成および精製されていることを示しています .
化学反応の分析
反応の種類
アガネパグは、以下を含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去を伴います。
還元: 水素の付加または酸素の除去を伴います。
置換: ある官能基を別の官能基に置き換えることを伴います。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応を促進するさまざまな触媒などがあります。特定の条件は、目的の反応と関与する官能基によって異なります。
生成される主な生成物
これらの反応から生成される主な生成物には、アガネパグのさまざまな誘導体が含まれ、これらは異なる生物学的活性と用途を持つ可能性があります。たとえば、酸化はヒドロキシル化誘導体の生成につながる可能性があり、還元は脱酸素化生成物を生じる可能性があります。
科学的研究の応用
アガネパグは、以下を含む幅広い科学研究における応用があります。
化学: 受容体-リガンド相互作用や構造修飾による生物活性への影響を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路における役割、および細胞増殖と分化への影響について調査されています。
作用機序
アガネパグは、さまざまな生理学的プロセスに関与するGタンパク質共役受容体であるプロスタノイドEP2受容体に結合することで、その効果を発揮します。結合すると、アガネパグは受容体を活性化し、細胞内サイクリックアデノシンモノホスフェート(cAMP)レベルの上昇につながります。 この活性化は、創傷治癒を促進し、瘢痕形成を軽減し、しわの発生を予防するシグナル伝達イベントのカスケードを引き起こします .
類似の化合物との比較
類似の化合物
オミデネパグ: 緑内障の管理に使用される別のEP2受容体アゴニスト。
タプレネパグ: 眼内圧を低下させる効果について調査されているEP2受容体アゴニスト。
アガネパグの独自性
アガネパグは、EP2受容体に対する高い選択性と強力な生物学的活性によりユニークです。 他の類似の化合物とは異なり、アガネパグはEP4受容体では活性を持たないため、EP2受容体媒介効果を研究するための非常に特異的なツールとなっています .
類似化合物との比較
Similar Compounds
Omidenepag: Another EP2 receptor agonist used in glaucoma management.
Taprenepag: An EP2 receptor agonist investigated for its intraocular pressure-lowering effects.
Uniqueness of Aganepag
This compound is unique due to its high selectivity for the EP2 receptor and its potent biological activity. Unlike other similar compounds, this compound shows no activity at the EP4 receptor, making it a highly specific tool for studying EP2 receptor-mediated effects .
特性
IUPAC Name |
5-[3-[(2S)-1-[4-[(1S)-1-hydroxyhexyl]phenyl]-5-oxopyrrolidin-2-yl]propyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4S/c1-2-3-4-8-21(26)17-9-11-19(12-10-17)25-18(13-16-23(25)27)6-5-7-20-14-15-22(30-20)24(28)29/h9-12,14-15,18,21,26H,2-8,13,16H2,1H3,(H,28,29)/t18-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWCSPFQIXPFLD-RXVVDRJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=C(C=C1)N2C(CCC2=O)CCCC3=CC=C(S3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C1=CC=C(C=C1)N2[C@H](CCC2=O)CCCC3=CC=C(S3)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910562-18-4 | |
| Record name | Aganepag [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910562184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AGANEPAG | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODT7ZEW9O7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















